

GSK6853: A Technical Guide to its Role in Histone Acetylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK6853

Cat. No.: B607858

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

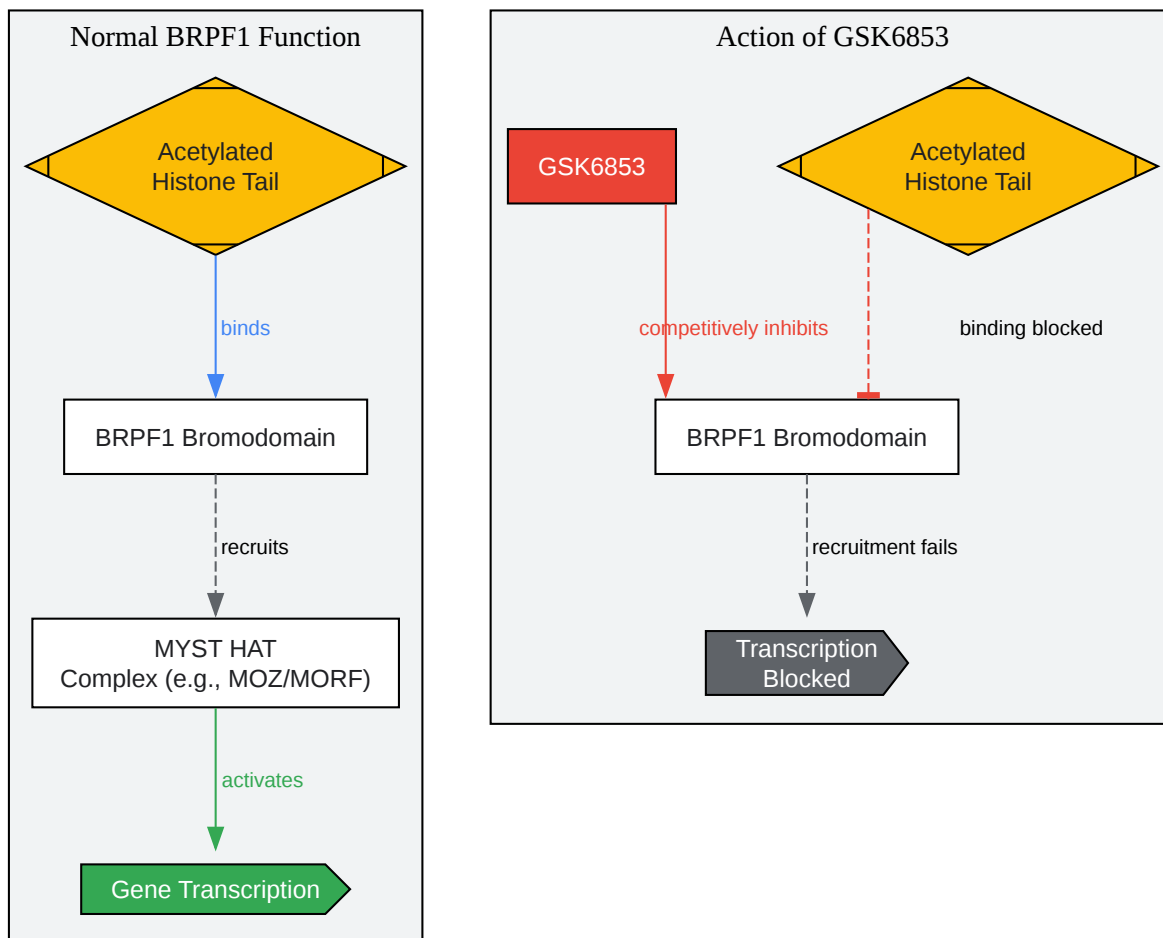
Abstract: This document provides an in-depth technical overview of **GSK6853**, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing protein 1 (BRPF1). BRPF1 is a critical scaffolding protein for the assembly and function of the MOZ/MORF family of MYST histone acetyltransferase (HAT) complexes, which play a key role in transcriptional regulation.[1][2][3] By inhibiting the BRPF1 bromodomain, **GSK6853** serves as a powerful tool to investigate the biological functions of BRPF1 and its role in histone acetylation-mediated gene expression. This guide details the mechanism of action of **GSK6853**, presents its biochemical and cellular activity in a structured format, outlines key experimental protocols for its characterization, and visualizes its molecular and cellular pathways.

Core Mechanism of Action

GSK6853 functions as a competitive inhibitor of the BRPF1 bromodomain. The BRPF1 protein acts as a crucial scaffold for assembling MYST family HAT complexes (e.g., with MOZ or MORF).[1][3] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails.[4] This interaction is critical for tethering the HAT complex to specific chromatin regions, facilitating the acetylation of nearby histones, and subsequently activating gene transcription.

GSK6853 selectively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its engagement with acetylated histones.[2] This disruption uncouples the

HAT complex from its chromatin targets, leading to a downstream modulation of gene expression. This targeted inhibition allows for the precise dissection of BRPF1-dependent biological processes.



[Click to download full resolution via product page](#)

Caption: Mechanism of **GSK6853** action on the BRPF1-HAT complex.

Quantitative Data Presentation

GSK6853 demonstrates high potency for BRPF1 in both biochemical and cellular assays, coupled with exceptional selectivity against other bromodomains.

Table 1: Biochemical and Cellular Potency of GSK6853

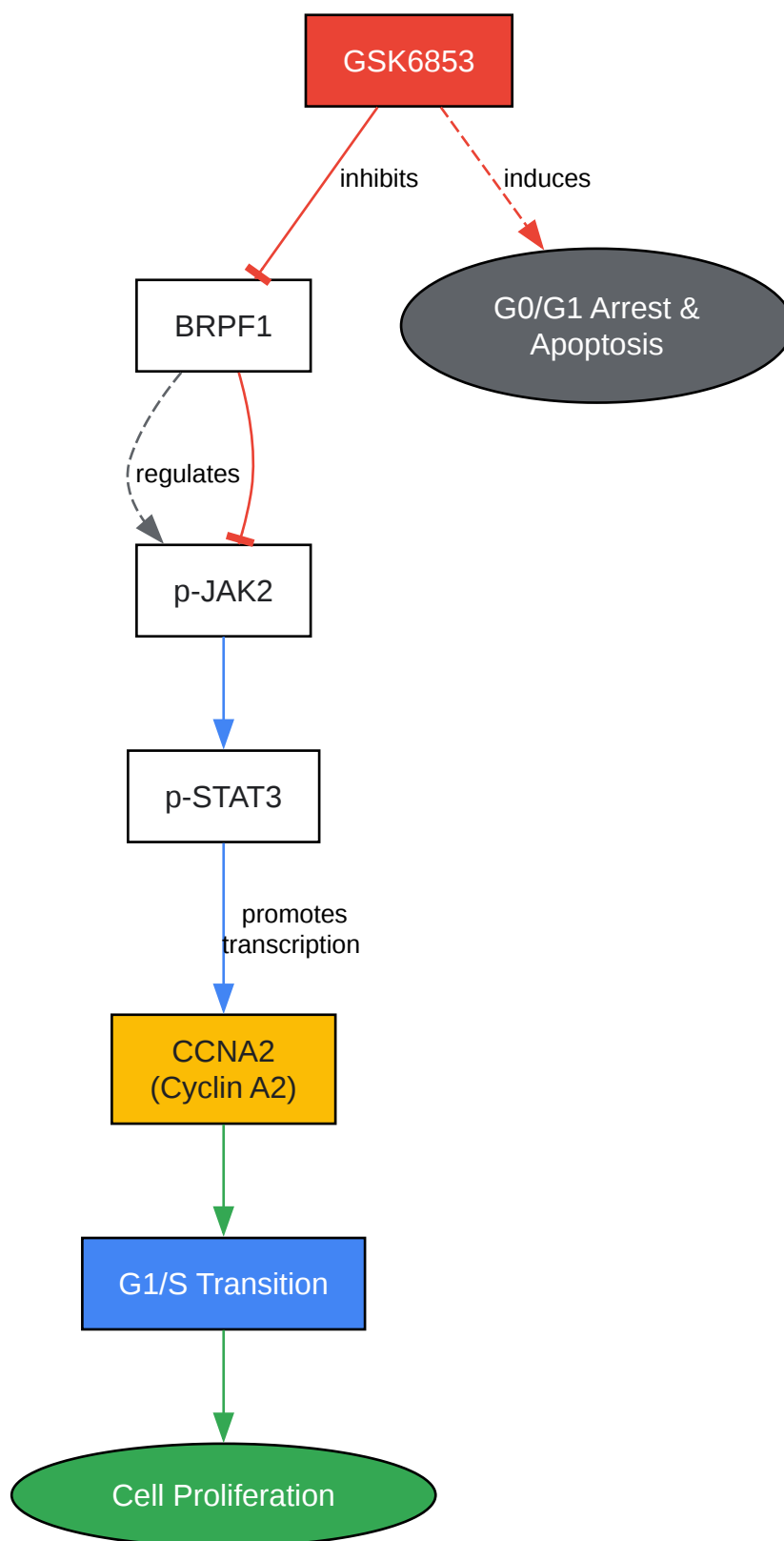
Assay Type	Target	Metric	Value	Reference(s)
TR-FRET	BRPF1	pIC ₅₀	8.1	[5] [6] [7]
TR-FRET	BRPF1	IC ₅₀	8 nM	[1]
BROMOScan	BRPF1	pK ^d	9.5	[2] [8]
BROMOScan	BRPF1	K ^d	0.3 nM	[1]
Chemoproteomics (endogenous)	BRPF1	pIC ₅₀	8.6	[1] [2]
NanoBRET™ (cellular)	BRPF1B + Histone H3.3	pIC ₅₀	7.7	[2]
NanoBRET™ (cellular)	BRPF1B + Histone H3.3	IC ₅₀	20 nM	[1]

Table 2: Selectivity Profile of GSK6853

Target Bromodomain	Assay Type	pIC ₅₀ / pK ^d	Selectivity vs. BRPF1	Reference(s)
BRPF1	TR-FRET	8.1	-	[6] [7]
BRPF2	TR-FRET	5.1	>900-fold	[6] [7]
BRPF3	TR-FRET	4.8	>1900-fold	[6] [7]
BRD4 BD1	TR-FRET	4.7	>2500-fold	[6] [7]
BRD4 BD2	TR-FRET	<4.3	>6300-fold	[6] [7]
Other Bromodomains	BROMOScan	-	>1600-fold	[1] [2] [8]

Downstream Cellular Effects & Signaling Pathways

Recent studies in non-small cell lung cancer (NSCLC) have elucidated a key downstream pathway affected by **GSK6853**. Treatment with **GSK6853** was shown to inhibit the proliferation of A549 and H1975 cancer cells by inducing G0/G1 cell cycle arrest and apoptosis.[9][10][11] Mechanistically, this was linked to the suppression of the JAK2/STAT3 signaling pathway. Inhibition of this pathway leads to the downregulation of Cyclin A2 (CCNA2), a critical regulator of cell cycle progression, thereby halting cell division.[9][10][11]



[Click to download full resolution via product page](#)

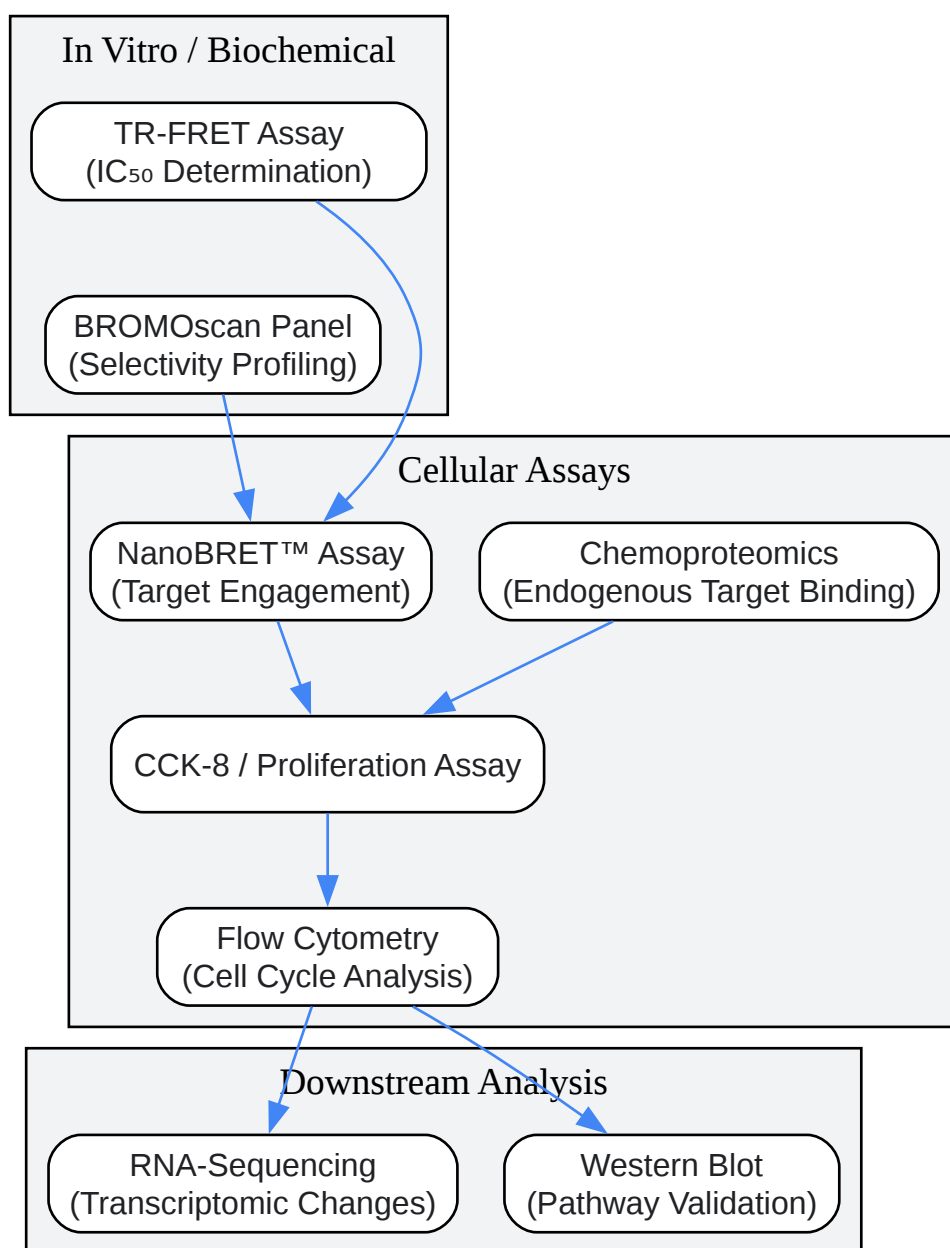
Caption: **GSK6853**-induced signaling cascade in NSCLC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to characterize **GSK6853**.

General Experimental Workflow

A typical workflow for characterizing a BRPF1 inhibitor like **GSK6853** involves a multi-stage process, from initial biochemical validation to complex cellular and downstream analyses.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. GSK 6853 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK6853: A Technical Guide to its Role in Histone Acetylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607858#gsk6853-role-in-histone-acetylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com